2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide
Overview
Description
2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C15H16N4O5S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.08414080 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Derivatives
- Compounds like 2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide serve as building blocks for synthesizing various heterocyclic compounds. A study by Abu‐Hashem et al. (2020) demonstrates the use of similar compounds in the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These synthesized compounds showed promising analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacokinetics and Drug Development
- The thiouracil derivative PF-06282999, which shares a similar structure with the compound , has been studied for its pharmacokinetics in both animals and humans. As per Dong et al. (2016), this derivative is being researched for the potential treatment of cardiovascular diseases. The study highlights the compound's resistance to metabolic turnover and its possible major clearance mechanism through renal excretion in humans (Dong et al., 2016).
Biological Activity and Evaluation
- Farouk et al. (2021) investigated the chemical reactivity of a similar compound and its potential in creating new nitrogen heterocyclic compounds. These compounds have been evaluated for their biological activities, indicating their utility in medicinal chemistry research (Farouk, Ibrahim, & El-Gohary, 2021).
Applications in Treatment of Parkinson's Disease
- Zhang et al. (2008) studied derivatives of a related compound for their potential as adenosine hA2A receptor antagonists, targeting the treatment of Parkinson's disease. This highlights the applicability of these compounds in developing therapies for neurodegenerative diseases (Zhang et al., 2008).
Antimicrobial Properties
- Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones, derivatives related to the compound of interest, to study their antimicrobial properties. This research underscores the potential of these compounds in developing new antibacterial and antifungal agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Enzyme Inactivation for Cardiovascular Disease
- The thiouracil derivative PF-06282999, similar to the subject compound, was studied by Moscovitz et al. (2018) for its role in the inactivation of the myeloperoxidase enzyme, a potential therapeutic approach for cardiovascular disease (Moscovitz, Lin, Johnson, Tu, Goosen, Weng, & Kalgutkar, 2018).
Properties
IUPAC Name |
2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S/c1-8(20)16-12-13(22)18-15(19-14(12)23)25-7-11(21)17-9-5-3-4-6-10(9)24-2/h3-6H,7H2,1-2H3,(H,16,20)(H,17,21)(H2,18,19,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIUEZNWXHIWOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(NC1=O)SCC(=O)NC2=CC=CC=C2OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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